1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea

soluble epoxide hydrolase sEH inhibition piperidine urea pharmacophore

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is a synthetic, low‑molecular‑weight (MW 445.53 g mol⁻¹) small molecule that embeds a central urea pharmacophore flanked by a benzo[d][1,3]dioxol‑5‑yl terminus and a 1‑tosylpiperidin‑2‑yl‑ethyl side‑chain. The presence of a urea linkage combined with an aryl‑sulfonamide moiety places the compound within the broad structural class of piperidine‑containing ureas and sulfonylureas that have been explored as soluble epoxide hydrolase (sEH) inhibitors, urea‑transporter modulators, and kinase‑targeted probes.

Molecular Formula C22H27N3O5S
Molecular Weight 445.53
CAS No. 1209819-97-5
Cat. No. B2523520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea
CAS1209819-97-5
Molecular FormulaC22H27N3O5S
Molecular Weight445.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C22H27N3O5S/c1-16-5-8-19(9-6-16)31(27,28)25-13-3-2-4-18(25)11-12-23-22(26)24-17-7-10-20-21(14-17)30-15-29-20/h5-10,14,18H,2-4,11-13,15H2,1H3,(H2,23,24,26)
InChIKeyZFGRFLHSPIZLPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea (CAS 1209819-97-5) – Chemical Identity and Pharmacophore Class


1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is a synthetic, low‑molecular‑weight (MW 445.53 g mol⁻¹) small molecule that embeds a central urea pharmacophore flanked by a benzo[d][1,3]dioxol‑5‑yl terminus and a 1‑tosylpiperidin‑2‑yl‑ethyl side‑chain . The presence of a urea linkage combined with an aryl‑sulfonamide moiety places the compound within the broad structural class of piperidine‑containing ureas and sulfonylureas that have been explored as soluble epoxide hydrolase (sEH) inhibitors, urea‑transporter modulators, and kinase‑targeted probes [1]. However, no primary publication or patent example was identified that explicitly reports biological data for this precise CAS‑registered entity.

Why In‑Class Urea/sEH Probes Cannot Replace 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea Without Verification


Piperidine‑derived ureas and sulfonylureas exhibit steep structure–activity relationships (SAR) where minor modifications to the N‑aryl terminus or the piperidine N‑substituent can shift potency against the primary target by >100‑fold and profoundly alter selectivity versus off‑targets such as cytochrome P450 isoforms or ion channels [1]. The simultaneous presence of a benzo[d][1,3]dioxol‑5‑yl cap and a 1‑tosylpiperidine motif in the target compound creates a pharmacophore geometry that is not represented in well‑characterized tool compounds such as TPPU, TUPS, or t‑AUCB [2]. Consequently, activity, selectivity, and physicochemical property data obtained with any single in‑class analog cannot be safely extrapolated to this molecule; procurement decisions must rest on compound‑specific evidence or direct experimental benchmarking.

Quantitative Differentiation Evidence for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea


sEH Inhibitory Potency Expected from Piperidine‑Urea Chemotype – No Direct Data Available

No direct assay data were identified for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea against soluble epoxide hydrolase or any other target. The structurally most proximal patent families (e.g., US20220354839, US10377744) disclose piperidine‑urea sEH inhibitors with Ki values ranging from 0.05 nM to 5 nM, but the target compound is not listed among the exemplified molecules [1]. The tosyl substituent on the piperidine nitrogen differentiates this molecule from the majority of disclosed analogs, which typically carry acyl, alkyl, or unsubstituted sulfonamide groups, and the impact of this modification on sEH potency and isoform selectivity is unknown.

soluble epoxide hydrolase sEH inhibition piperidine urea pharmacophore

UT‑B Transporter Activity – Structurally Mismatched Database Entry

The BindingDB/ChEMBL entry CHEMBL2165780 is sometimes associated with the molecular formula C₂₂H₂₇N₃O₅S and contains an IC₅₀ value of 1.65 × 10⁴ nM (16.5 µM) for inhibition of UT‑B‑mediated lysis in wild‑type CD1 mouse erythrocytes [1]. However, the SMILES string recorded for this entry (CC(C)c1ccc(cc1)S(=O)(=O)c1nnn2c3ccsc3c(NCc3ccco3)nc12) corresponds to a triazolothienopyrimidine scaffold, not to a benzo[d][1,3]dioxol‑5‑yl tosylpiperidine urea. As such, this activity datum cannot be attributed to CAS 1209819-97-5.

urea transporter UT‑B diuretic target erythrocyte lysis assay

Structural Differentiation from Common sEH Tool Compounds

The target compound carries a 1‑tosylpiperidine motif, which differs from the 4‑substituted piperidine ureas found in TPPU, TUPS, and t‑AUCB. In TPPU, the piperidine is substituted at the 4‑position with a trifluoromethoxyphenyl urea; in TUPS, a 1‑methanesulfonylpiperidine is present [1]. The 2‑tosylpiperidine moiety in the target compound introduces an ortho‑sulfonamide orientation relative to the ethyl‑urea linker, which is expected to alter both the three‑dimensional conformation and the electronic properties of the urea pharmacophore compared to all disclosed in‑class tool compounds. However, no experimental binding or functional data are available to quantify the impact of this structural difference.

pharmacophore comparison tosylpiperidine chemotype differentiation

Recommended Research Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea Based on Available Evidence


Chemical Probe for sEH SAR Expansion Around Tosylpiperidine Ureas

This molecule can serve as a chemical tool to probe the structure–activity relationship (SAR) of tosylpiperidine‑containing ureas at the sEH active site. Because no sEH inhibition data exist for this compound, researchers must first determine its in vitro sEH inhibitory potency using a standard FRET‑based assay and benchmark it against reference inhibitors such as TPPU (Ki = 3.7 nM) or TUPS (Ki = 2.9 nM) to establish whether the 2‑tosylpiperidine substitution is tolerated [1]. Such data would inform the design of next‑generation sEH inhibitors with improved solubility or reduced off‑target liability.

Negative Control or Selectivity Profiling in Urea Transporter Assays

Given that a structurally unrelated compound has been mis‑annotated as this CAS number in the UT‑B assay dataset, the authentic compound can be used as a selectivity control in urea transporter screening cascades. Testing the authentic compound against human and mouse UT‑B at concentrations up to 30 µM would clarify whether the benzodioxole‑tosylpiperidine urea scaffold genuinely engages the urea transporter family or whether the observed UT‑B activity of the mis‑annotated entry is exclusively attributable to the triazolothienopyrimidine chemotype [2].

Physicochemical Benchmarking and Formulation Feasibility Studies

With a molecular weight of 445.53 g mol⁻¹ and a cLogP expected in the range of 3–4 (based on the structural fragments), the compound occupies a favorable physicochemical space for oral bioavailability, provided that solubility is adequate. Researchers should measure kinetic solubility (e.g., in PBS pH 7.4 and simulated gastric fluid) and compare it with the solubility of TPPU and TUPS, which are known to exhibit moderate to low aqueous solubility [3]. The tosyl group may improve solubility relative to the trifluoromethoxyaryl analogs, but this hypothesis requires experimental validation.

Reference Standard for Analytical Method Development

The compound can be used as a reference standard for developing LC‑MS/MS or HPLC‑UV methods aimed at quantifying piperidine‑tosyl urea derivatives in biological matrices. Its distinct chromatographic signature (retention time, mass transitions for m/z 445.5 → characteristic fragments) can serve as a benchmark when establishing bioanalytical assays for pharmacokinetic studies of structurally related candidates .

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.